![molecular formula C9H9F3S B13578276 2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
2-[3-(Trifluoromethyl)phenyl]ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)phenyl]ethanethiol is an organosulfur compound belonging to the class of thiols It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]ethanethiol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethanethiol in the presence of a reducing agent. The reaction is carried out in a suitable solvent such as ethanol or methanol. The mixture is stirred at room temperature for several hours, followed by the addition of a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is quenched by adding water, and the product is extracted using an organic solvent such as diethyl ether or dichloromethane. The final product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and crystallization to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)phenyl]ethanethiol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]ethanethiol involves several pathways:
Reducing Agent: Acts as a reducing agent in various chemical reactions.
Oxidizing Agent: Can also function as an oxidizing agent under specific conditions.
Nucleophile: Participates in nucleophilic substitution reactions.
Enzyme Inhibition: Inhibits the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol: Similar structure but with a fluorine atom in place of a hydrogen atom.
3,5-Bis(trifluoromethyl)phenylacetonitrile: Contains two trifluoromethyl groups and a nitrile group instead of a thiol group
Uniqueness
2-[3-(Trifluoromethyl)phenyl]ethanethiol is unique due to its specific combination of a trifluoromethyl group and a thiol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H9F3S |
|---|---|
Poids moléculaire |
206.23 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 |
Clé InChI |
VDMMETQVBNGXGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


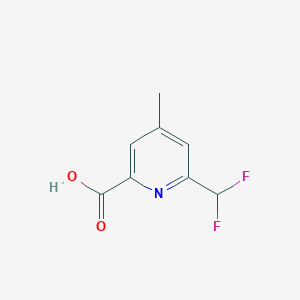




![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
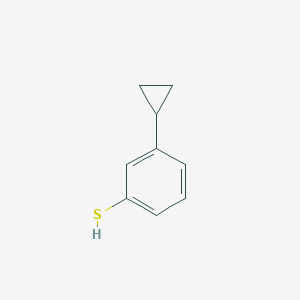
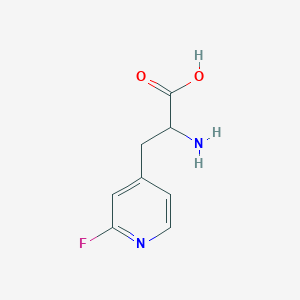
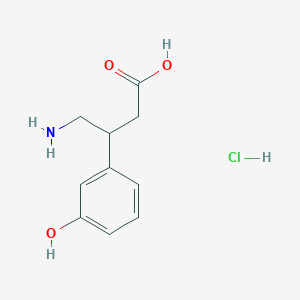
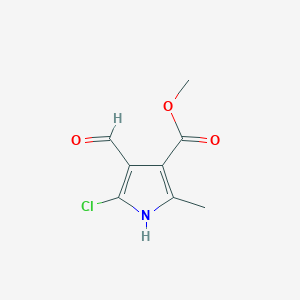
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
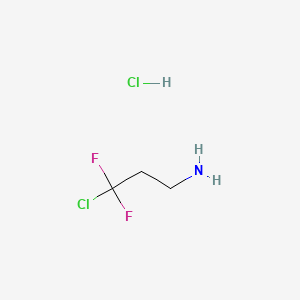
![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)
